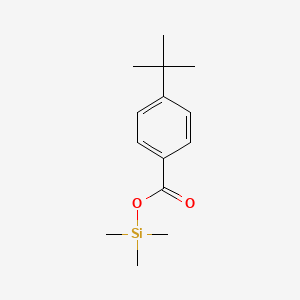
Trimethylsilyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 4-tert-butylbenzoate is an organic compound that features a trimethylsilyl group attached to a 4-tert-butylbenzoate moiety. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether bond can be cleaved by aqueous acids or fluoride ions to regenerate the original alcohol.
Radical Reactions: The compound can participate in radical-based reactions, such as reductions and hydrosilylation.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base to facilitate the formation of the silyl ether.
Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.
Major Products Formed
Alcohols: Formed upon hydrolysis of the silyl ether bond.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 4-tert-butylbenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic Acid: A precursor in the synthesis of Trimethylsilyl 4-tert-butylbenzoate.
Trimethylsilylacetylene: Another compound featuring a trimethylsilyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a bulky trimethylsilyl group and a 4-tert-butylbenzoate moiety. This combination imparts both chemical inertness and a large molecular volume, making it particularly useful as a protecting group in organic synthesis and in the production of specialized materials.
Eigenschaften
CAS-Nummer |
25432-48-8 |
|---|---|
Molekularformel |
C14H22O2Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
trimethylsilyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
PLYFZJPAUGYADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



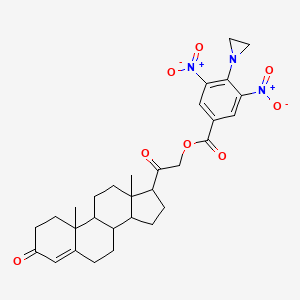
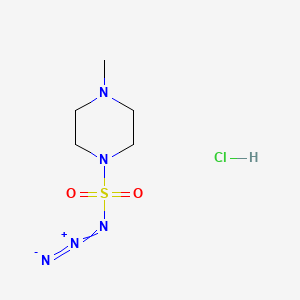
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)


![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

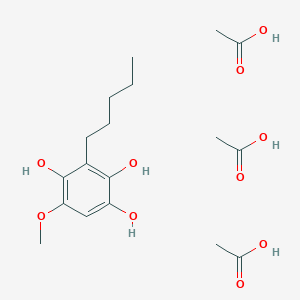
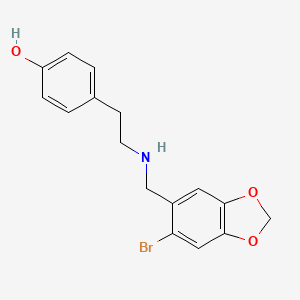

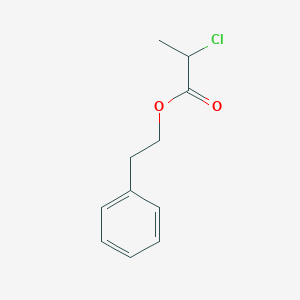
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
